1-Chloroisoquinoline-5-carbonitrile
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Overview
Description
1-Chloroisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a cyano group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-5-carbonitrile can be synthesized through various methodsThe reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and a cyanating agent like copper(I) cyanide (CuCN) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products:
Substitution: Isoquinoline derivatives with different functional groups.
Reduction: Aminoisoquinoline derivatives.
Oxidation: Oxidized isoquinoline derivatives
Scientific Research Applications
1-Chloroisoquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-5-carbonitrile is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Chloroquinoline: Similar structure but with the chlorine atom at the second position.
4-Chloroquinoline: Chlorine atom at the fourth position.
5-Chloroisoquinoline-1-carbonitrile: Similar structure but with the cyano group at the first position
Uniqueness: 1-Chloroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloroisoquinoline-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFDSWMDWPVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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